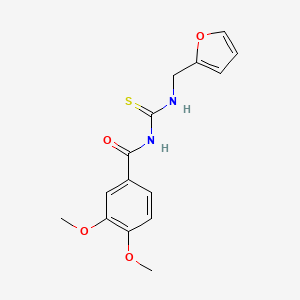

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

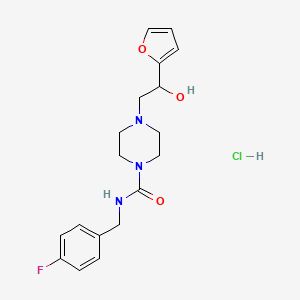

“N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide” is a chemical compound . It is related to a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives that were designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

While specific structural data for “N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide” is not available, a related compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This is particularly important given the global issue of microbial resistance due to the ineffectiveness of currently available antimicrobial medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Synthesis of β-lactams

Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . This indicates that the compound could be used in the synthesis of β-lactams, which are a class of antibiotics including penicillin and cephalosporin .

Furan Platform Chemicals

The compound could potentially be used in the manufacture of furan platform chemicals (FPCs), which are directly available from biomass . FPCs have a wide range of applications, including in the production of fuels and plastics .

Antifungal and Antiviral Activity

Furan derivatives have been found to have antifungal and antiviral activity . This suggests that the compound could potentially be used in the development of new antifungal and antiviral drugs .

Anti-inflammatory and Analgesic Activity

Furan derivatives have been found to have anti-inflammatory and analgesic activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory and analgesic drugs .

Orientations Futures

The development of novel indole scaffolds as anticancer agents targeting the EGFR is a promising area of research . Further studies could focus on the synthesis and characterization of “N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide” and related compounds, as well as their potential applications in medicine.

Mécanisme D'action

Target of Action

The primary target of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and survival. The compound’s interaction with EGFR is likely due to its structural similarity to the natural ligands of EGFR.

Biochemical Pathways

The compound affects the EGFR signaling pathway. Under normal conditions, binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, activation of downstream signaling pathways, and ultimately to DNA synthesis and cell proliferation. By inhibiting EGFR, N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide prevents these downstream effects, thereby inhibiting cell proliferation .

Result of Action

The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines . It shows weak cytotoxic effects on normal cells, suggesting that it might have a good safety profile .

Propriétés

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)14(18)17-15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H2,16,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICRVDADXVVGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,2,4-Triazol-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2381366.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2381369.png)

![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)

![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)

![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)